N,N'-(phenylmethanediyl)difuran-2-carboxamide
Description
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
N-[(furan-2-carbonylamino)-phenylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14N2O4/c20-16(13-8-4-10-22-13)18-15(12-6-2-1-3-7-12)19-17(21)14-9-5-11-23-14/h1-11,15H,(H,18,20)(H,19,21) |
InChI Key |
NMUNOHLFNQNZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Route A: Single-Pot Amidation with Bis-Carbamoyl Chloride
Procedure (Adapted from US20150126734A1):
- Synthesis of phenylmethanediyl bis-carbamoyl chloride :
- Benzyl alcohol is converted to benzyl chloride (Ph-CH2-Cl) via treatment with thionyl chloride.
- Reaction with phosgene (COCl2) under anhydrous conditions yields phenylmethanediyl bis-carbamoyl chloride (Cl-C(O)-NH-CH2-Ph-NH-C(O)-Cl).
- Amidation with furan-2-carboxylic acid :
- Furan-2-carboxylic acid (1.0 equiv) is reacted with the bis-carbamoyl chloride (0.5 equiv) in acetonitrile using triethylamine (2.2 equiv) as a base.
- Reaction conditions: 25–35°C for 4–6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62–68% |
| Purity (HPLC) | >95% |
| Reaction Scale | 50 g (bench), 5 kg (pilot) |
Advantages :
- Single-pot process minimizes intermediate isolation.
- Scalable for industrial production.
Challenges :
- Requires stringent control of phosgene handling.
- Bis-carbamoyl chloride synthesis demands high-purity benzyl chloride.
Route B: Photochemical Dimerization and Functionalization
Procedure (Adapted from CA2310102A1):
- Dimerization of 5-bromo-2-furaldehyde :
- 5-Bromo-2-furaldehyde (2.0 equiv) is irradiated (UV light, λ = 254 nm) in acetonitrile with polyvinyl pyridine (acid scavenger) for 12–16 hours.
- Yields 5,5'-dibromo-2,2'-difuran (87% yield).
Conversion to carboxamide :
- The dibromo intermediate is treated with aqueous ammonia (28% w/w) at 80°C for 8 hours, followed by reaction with furan-2-carbonyl chloride (2.2 equiv) in N-methylpyrrolidone (NMP).
Introduction of phenylmethanediyl bridge :
- The difuran diamine intermediate is alkylated with benzyl bromide (2.2 equiv) in dichloromethane using K2CO3 as a base.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 41–47% |
| Purity (NMR) | 92–94% |
| Photolysis Time | 14 hours (optimal) |
Advantages :
- Photochemical step avoids metal catalysts.
- High regioselectivity in dimerization.
Challenges :
- Multi-step process with intermediate purification.
- Low functional group tolerance in photolysis.
Route C: Stepwise Alkylation of Furan-2-Carboxamide
Procedure (Adapted from US20180002305A1):
- Synthesis of furan-2-carboxamide :
- Furan-2-carboxylic acid is activated with 2-chloro-1-methylpyridinium iodide (coupling agent) and reacted with ammonium hydroxide.
- Alkylation with dibromoxylene :
- Furan-2-carboxamide (2.0 equiv) is treated with 1,4-dibromomethylbenzene (1.0 equiv) in DMF at 60°C for 24 hours.
- Triethylamine (2.5 equiv) neutralizes HBr byproduct.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Solvent Optimization | DMF > THF > Acetonitrile |
| Reaction Time | 20–24 hours |
Advantages :
- Utilizes commercially available dibromoxylene.
- Robust under mild conditions.
Challenges :
- Competing side reactions (e.g., over-alkylation).
- Requires excess carboxamide to drive reaction.
Comparative Analysis of Methods
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Yield | 62–68% | 41–47% | 55–60% |
| Purity | >95% | 92–94% | 90–93% |
| Steps | 2 | 3 | 2 |
| Scalability | High | Moderate | High |
| Cost | Moderate | High | Low |
- Route A is optimal for large-scale production due to fewer steps and high yield.
- Route B offers regioselectivity but is limited by photolysis equipment requirements.
- Route C balances cost and efficiency for laboratory-scale synthesis.
Critical Reaction Parameters
Solvent Selection
Temperature Control
Stoichiometry
- Excess furan-2-carboxamide (2.2 equiv) ensures complete alkylation in Route C.
Chemical Reactions Analysis
Types of Reactions: N,N’-(phenylmethanediyl)difuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
N,N’-(phenylmethanediyl)difuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the production of polymers and other materials with desirable properties
Mechanism of Action
The mechanism of action of N,N’-(phenylmethanediyl)difuran-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This mechanism is similar to other carboxamide derivatives, which are known to inhibit the activity of various enzymes by binding to their active sites .
Comparison with Similar Compounds
Structural Comparison with Related Difuran Carboxamides
Benzo[1,2-b:5,4-b']Difuran-2-Carboxamide Derivatives
These compounds (e.g., 5a–b) feature a fused benzodifuran core with carboxamide substituents, differing from the target compound’s non-fused, phenylmethanediyl-linked difuran system.
N-(2-Nitrophenyl)Furan-2-Carboxamide
This analog () exhibits a single furan-2-carboxamide group attached to a nitro-substituted phenyl ring. Crystallographic analysis reveals a trans amide conformation and a dihedral angle of 9.71° between the phenyl and furan rings, disrupted by intramolecular N–H⋯O interactions involving the nitro group . In contrast, the target compound’s phenylmethanediyl bridge may reduce steric hindrance, allowing greater conformational flexibility.
Thiourea-Linked Furan Carboxamides
Compounds 12 and 13 () incorporate thiourea bridges between furan carboxamides and aromatic rings.
Spectroscopic and Crystallographic Analysis
Infrared Spectroscopy
¹H-NMR Features
- Compound 6a : Broad NH/OH signals at δ 10–12 ppm; aromatic protons as singlets .
- Compound 7a : Distinct CH₃ (δ 2.3 ppm) and OCH₃ (δ 3.8 ppm) signals .
- N-(2-Nitrophenyl) analog : Helical chain formation via C–H⋯O interactions in the crystal lattice .
Functional Group Influence on Physicochemical Properties
Q & A
Q. Q1. What are the standard synthetic routes for preparing N,N'-(phenylmethanediyl)difuran-2-carboxamide, and how can purity be optimized?
A1. The compound can be synthesized via condensation reactions between furan-2-carbonyl chloride derivatives and aromatic diamines. For example, refluxing furan-2-carbonyl chloride with 1,3-phenylenediamine in acetonitrile under controlled pH conditions yields the target compound . Purity optimization involves recrystallization from chloroform/methanol mixtures and confirmation via HPLC or TLC. Critical parameters include reaction time (18–24 hours), temperature (120°C), and stoichiometric ratios (1:1 molar equivalents) .
Q. Q2. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
A2. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the amide linkage and aromatic substituents . Infrared spectroscopy (IR) identifies key functional groups (C=Oamide ~1670 cm⁻¹, N-H ~3300 cm⁻¹) . Mass spectrometry (MS) provides molecular weight validation, while single-crystal X-ray diffraction resolves stereochemical details, such as dihedral angles between furan and phenyl rings (~9.71° deviation observed in related structures) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., electron-withdrawing/donating substituents) influence the compound's reactivity in nucleophilic acyl substitution reactions?
A3. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl bridge increase electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles like amines or thiols . For example, nitro-substituted analogs exhibit faster reaction kinetics in amidation compared to methoxy derivatives due to reduced electron density at the reaction site . Reaction optimization requires pH control (neutral to mildly basic) and polar aprotic solvents (e.g., DCM, acetonitrile) .
Q. Q4. What experimental strategies can resolve contradictions in reported biological activity data across structurally similar analogs?
A4. Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from variations in assay conditions or substituent positioning. To address this:
- Perform dose-response curves under standardized protocols (e.g., MTT assays for cytotoxicity) .
- Use computational docking studies to compare binding affinities with targets like cyclooxygenase-2 (COX-2) or kinase enzymes .
- Validate findings with orthogonal assays (e.g., ELISA for cytokine inhibition paired with Western blotting for pathway analysis) .
Q. Q5. How does the compound's conformational flexibility impact its interactions with biological targets?
A5. The phenylmethanediyl bridge allows limited rotation, creating distinct conformational isomers. For example, intramolecular hydrogen bonding between the amide N-H and furan O atoms stabilizes a planar geometry, which may enhance binding to flat enzymatic pockets (e.g., DNA topoisomerases) . Molecular dynamics simulations (50 ns trajectories) can model these interactions and predict bioactive conformers .
Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?
A6. Racemization during scale-up often occurs at the amide linkage under high-temperature conditions. Mitigation strategies include:
- Using chiral auxiliaries or asymmetric catalysis (e.g., L-proline derivatives) .
- Low-temperature recrystallization with chiral resolving agents (e.g., tartaric acid) .
- Monitoring enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .
Methodological Considerations
Q. Q7. How should researchers design stability studies to evaluate degradation pathways under physiological conditions?
A7. Conduct accelerated stability testing in PBS (pH 7.4) at 37°C over 72 hours. Analyze degradation products via LC-MS/MS, focusing on hydrolysis of the amide bond or oxidation of the furan ring. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .
Q. Q8. What computational tools are recommended for predicting the compound's ADMET properties?
A8. Use SwissADME for predicting permeability (e.g., blood-brain barrier penetration) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk). Key parameters include logP (~2.5 for optimal bioavailability) and topological polar surface area (TPSA < 140 Ų for oral absorption) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
